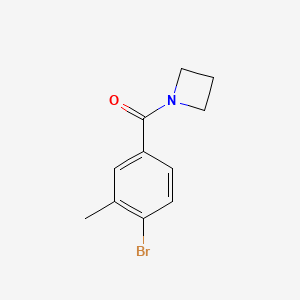

1-(4-Bromo-3-methylbenzoyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(4-bromo-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYKAKOYINOWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Organic Chemistry of 1 4 Bromo 3 Methylbenzoyl Azetidine and Azetidine Derivatives

Mechanistic Studies of Azetidine (B1206935) Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to functionalized acyclic amines. These reactions can be initiated by either nucleophiles or acids, with the mechanism and regioselectivity being highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions.

The ring-opening of azetidines by nucleophiles is a primary transformation for this class of compounds. researchgate.net The process typically requires activation of the azetidine, often by converting it into a more reactive azetidinium salt, as the parent heterocycle is relatively stable. nih.gov The reaction generally proceeds via an SN2 pathway, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. youtube.com

The regioselectivity of the nucleophilic attack is governed by a combination of electronic and steric effects. researchgate.net

Electronic Effects : Electron-withdrawing groups or unsaturated substituents (e.g., aryl, acyl, cyano) on a carbon adjacent to the nitrogen can stabilize the transition state of C-N bond cleavage. researchgate.net Consequently, nucleophiles tend to attack this carbon atom.

Steric Effects : In the absence of strong electronic influences, particularly with sterically demanding nucleophiles, the attack will preferentially occur at the less substituted carbon atom adjacent to the nitrogen. researchgate.net

A wide range of nucleophiles can induce the ring-opening of azetidines, including halides, amines, thiols, and carbon nucleophiles like organocuprates and organolithium reagents. youtube.comrsc.org Intramolecular nucleophilic attack is also a common and powerful strategy, where a nucleophilic group tethered to the azetidine ring initiates the opening, often leading to the formation of larger heterocyclic systems.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of Azetidines

| Factor | Description | Preferred Site of Attack |

| Electronic Effects | Presence of electron-withdrawing or conjugating groups (e.g., -Aryl, -CN, -COOR) on a Cα atom. | The substituted Cα atom, due to stabilization of the transition state. researchgate.net |

| Steric Hindrance | Presence of bulky substituents on a Cα atom. | The less sterically hindered Cα atom. researchgate.net |

| Nucleophile Strength | Strong, sterically bulky nucleophiles. | The less substituted Cα atom. researchgate.net |

| Activation | Formation of an azetidinium salt. | Generally follows electronic and steric rules, but enhances overall reactivity. nih.gov |

Due to the inherent stability of the azetidine ring, ring-opening reactions often necessitate activation by either Brønsted or Lewis acids. The mechanism involves the protonation or coordination of the azetidine nitrogen to the acid. This enhances the electrophilicity of the ring carbons and makes the C-N bonds more susceptible to cleavage.

In the presence of a strong acid like concentrated HCl, the nitrogen atom is protonated, forming an azetidinium ion. korea.ac.kr This positively charged species is significantly less stable and can be readily opened by a nucleophile, such as the conjugate base of the acid (e.g., Cl⁻). korea.ac.kr

Lewis acids, such as BF₃·OEt₂, also effectively promote ring-opening by coordinating to the nitrogen atom. youtube.com This coordination polarizes the C-N bonds, facilitating nucleophilic attack. Acid-catalyzed intramolecular ring-opening is a particularly noteworthy pathway. For instance, N-substituted azetidines bearing a pendant amide group can undergo acid-mediated decomposition where the amide oxygen acts as an intramolecular nucleophile, attacking a ring carbon and leading to cleavage and rearrangement.

Rearrangement Reactions of Azetidine Derivatives

The strain energy of the azetidine ring can be harnessed to drive various rearrangement reactions, which often result in the formation of more stable, larger heterocyclic structures.

Ring expansion is a synthetically valuable reaction of azetidine derivatives, providing access to five-, six-, and seven-membered nitrogen heterocycles. A common strategy involves the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile.

Pyrrolidines and Piperidines : The expansion to pyrrolidines and piperidines often proceeds through the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. This forms a strained 1-azabicyclo[n.2.0]alkane intermediate. Subsequent nucleophilic attack on one of the bridgehead carbons results in the cleavage of a C-N bond of the original azetidine ring, leading to the formation of the larger ring. The regioselectivity of the nucleophilic attack determines the size of the resulting heterocycle. researchgate.netresearchgate.net

Benzodiazepines : A facile synthesis of 1,4-benzodiazepine (B1214927) derivatives has been developed through the intramolecular C-N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. This initially forms an azetidine-fused benzodiazepine (B76468). Subsequent N-methylation activates the azetidine ring, which can then be opened by various nucleophiles (e.g., NaN₃, KCN) to yield diverse 3-functionalized 1,4-benzodiazepines. americanelements.com

Table 2: Examples of Azetidine Ring Expansion Reactions

| Starting Material Type | Intermediate | Product(s) | Reference |

| 2-(3-Hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines, Azepanes | researchgate.net |

| 1-Azabicyclo[2.2.0]hexane | Cationic intermediate | Substituted Piperidines | rsc.org |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | Azeto[1,2-a]benzo[e] rsc.orgorganic-chemistry.orgdiazepinone | 1,4-Benzodiazepines | americanelements.com |

Azetidines can undergo several types of intramolecular rearrangements. The Stevens rearrangement, a base-catalyzed migration of a group from a quaternary ammonium (B1175870) salt to an adjacent carbon of a carbanion, has been observed in azetidinium salts. researchgate.net

More complex skeletal rearrangements are also known. For example, a copper(I)-catalyzed tandem reaction of O-propargylic oximes can produce azetidine nitrones. The proposed mechanism involves a sequence of steps including a youtube.com-sigmatropic rearrangement followed by a 4π-electrocyclization, ring opening, and recyclization, showcasing the intricate transformations that can be orchestrated from azetidine precursors. Additionally, intramolecular decomposition via attack by a pendant amide group represents another form of rearrangement, leading to lactam formation.

Reactivity Profile of the N-Acyl Bond in 1-(4-Bromo-3-methylbenzoyl)azetidine

The reactivity of this compound is characterized by the interplay between the N-acyl group and the strained four-membered ring. The N-acyl bond introduces amide character, which influences the properties of both the azetidine nitrogen and the carbonyl group.

The lone pair of the nitrogen atom participates in resonance with the carbonyl group, giving the N-C(O) bond partial double-bond character and reducing the basicity of the nitrogen compared to an N-alkyl azetidine. However, the geometry of the four-membered ring forces the nitrogen atom to be more pyramidal than in a typical acyclic amide. This geometric constraint slightly reduces the resonance stabilization of the amide bond, which can, in turn, affect the reactivity of the carbonyl group.

Nucleophilic attack on the carbonyl carbon of an N-acyl azetidine leads to the formation of a tetrahedral intermediate. This intermediate is notably stabilized due to the combination of two factors: the inherent strain of the azetidine ring and the partial pyramidalization of the amide nitrogen. organic-chemistry.org This stabilization can influence the rates and outcomes of reactions at the carbonyl center.

Electrophilic and Radical Transformations of the Azetidine Ring System

The reactivity of the azetidine ring, the core four-membered nitrogen-containing heterocycle in this compound, is significantly influenced by its inherent ring strain, which is estimated to be approximately 25-26 kcal/mol. rsc.orgrsc.org This strain energy makes the ring susceptible to various transformations, including reactions with electrophiles and radical species. While specific studies on the electrophilic and radical transformations of this compound are not extensively documented in the current body of scientific literature, the general reactivity of the azetidine ring system provides a strong framework for understanding its potential chemical behavior.

The presence of the N-acyl group in this compound is expected to modulate the nucleophilicity of the nitrogen atom. N-acylation generally decreases the basicity and nucleophilicity of the azetidine nitrogen due to the electron-withdrawing nature of the carbonyl group. nih.govorganic-chemistry.org However, the strained ring system can still participate in a variety of reactions driven by the release of this strain. rsc.orgrsc.org

Electrophilic Transformations:

Electrophilic attack on the azetidine ring can occur at the nitrogen atom or, under certain conditions, can lead to ring-opening. The nitrogen atom, despite being part of an amide linkage in this compound, retains a lone pair of electrons and can react with strong electrophiles.

One of the key electrophilic transformations involving the azetidine moiety is its use as a nucleophile in reactions where a new bond is formed at the nitrogen atom, although this is more common for N-unsubstituted or N-alkylated azetidines. youtube.com For N-acylazetidines like this compound, electrophilic reactions are more likely to involve the carbonyl oxygen or the aromatic ring. However, the development of electrophilic azetidinylation protocols highlights the ability of the azetidine ring to be installed via electrophilic intermediates. chemrxiv.org In these cases, azetidinyl trichloroacetimidates can be activated by a Lewis acid, such as copper(II) triflate, to generate a carbocation intermediate that then reacts with various nucleophiles. chemrxiv.org

Ring-opening of the azetidine ring is a common outcome of reactions with electrophiles, particularly under acidic conditions. youtube.com Protonation of the nitrogen atom increases the ring strain and makes the ring more susceptible to nucleophilic attack, leading to cleavage of a C-N bond. youtube.com While the amide nitrogen in this compound is less basic, strong acids could potentially promote such a ring-opening.

A modern approach to functionalizing azetidines involves electrophilic azetidinylation, where azetidinyl trichloroacetimidates act as electrophilic precursors to install the azetidine motif onto a wide range of nucleophiles. chemrxiv.org This method underscores the capacity of the azetidine ring to be involved in electrophilic transformations, albeit not directly on the ring itself but as the transferring group.

| Reaction Type | Reagents and Conditions | Products | Key Features |

| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates, Cu(OTf)₂, various nucleophiles | Functionalized azetidines | Modular installation of the azetidine ring onto diverse nucleophiles. chemrxiv.org |

| Acid-Catalyzed Ring Opening | Azetidine, concentrated HCl, heat | γ-Chloroamine | Protonation of the nitrogen atom facilitates nucleophilic attack by the chloride ion, leading to ring cleavage. youtube.com |

Radical Transformations:

The involvement of the azetidine ring in radical reactions is an expanding area of research, offering novel pathways for the synthesis and functionalization of this heterocyclic system. Radical reactions can be initiated at various positions on the azetidine ring or on its substituents.

A notable example of a radical transformation leading to the formation of azetidines is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This method provides a versatile route to highly substituted azetidines. nih.gov

Furthermore, the azetidine ring itself can undergo transformations involving radical intermediates. For instance, the Norrish-Yang cyclization, a photochemical reaction, can be employed to construct azetidinols from α-aminoacetophenones via a 1,4-biradical intermediate. beilstein-journals.org The resulting strained azetidinols can then undergo subsequent ring-opening reactions. beilstein-journals.org

While specific radical reactions involving this compound are not reported, the presence of the bromo- and methyl-substituted benzoyl group offers potential sites for radical reactions. For instance, the bromine atom could be involved in radical-mediated coupling reactions, and the methyl group could be a site for radical halogenation. However, the focus here remains on the transformations of the azetidine ring itself.

| Reaction Type | Reagents and Conditions | Products | Key Features |

| Radical 4-exo-dig Cyclization | Ynamides, [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, MeCN, visible light | Substituted azetidines | An anti-Baldwin cyclization that allows for the controlled synthesis of four-membered rings. nih.gov |

| Norrish-Yang Cyclization | α-Aminoacetophenones, light irradiation | 3-Phenylazetidinols | Involves a 1,5-hydrogen abstraction followed by ring closure of a 1,4-biradical intermediate to form the azetidine scaffold. beilstein-journals.org |

Advanced Spectroscopic Techniques for the Structural and Electronic Characterization of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational dynamics of 1-(4-Bromo-3-methylbenzoyl)azetidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the azetidine (B1206935) ring and the substituted benzoyl group. The azetidine protons typically appear as multiplets in the δ 3.5–4.2 ppm range due to their diastereotopic nature and coupling with each other. The non-equivalent methylene (B1212753) groups of the four-membered ring lead to complex splitting patterns that can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy). The methyl group on the benzene (B151609) ring would present a sharp singlet around δ 2.4 ppm. The aromatic protons would appear in the downfield region (δ 7.0–7.8 ppm), with splitting patterns dictated by their substitution pattern on the benzene ring.

The ¹³C NMR spectrum provides complementary information. A key signal is that of the carbonyl carbon of the benzoyl group, which is expected to resonate at approximately δ 165 ppm. The carbons of the azetidine ring would appear in the δ 40-60 ppm range. The aromatic carbons would generate signals between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon would be observed in the upfield region, typically around δ 20 ppm. Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the azetidine and benzoyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (α to N) | 3.9 – 4.2 (multiplet) | ~55 |

| Azetidine CH₂ (β to N) | 2.2 – 2.5 (multiplet) | ~20 |

| Benzoyl C=O | - | ~168 |

| Aromatic CH (ortho to C=O) | 7.2 – 7.4 | ~128 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-Br | - | ~125 |

| Aromatic CH (ortho to Br) | 7.5 – 7.7 | ~132 |

| Aromatic CH (meta to Br) | 7.1 – 7.3 | ~130 |

| Methyl CH₃ | ~2.4 (singlet) | ~21 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing its molecular dynamics. nih.gov

The IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630–1660 cm⁻¹. This band is a key diagnostic feature of the benzoyl group attached to the azetidine nitrogen. The C-N stretching vibration of the azetidine ring would likely appear in the 1200–1350 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1450–1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the azetidine ring will appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, in the 500–650 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. scifiniti.com The aromatic ring vibrations are often strong in the Raman spectrum, offering detailed information about the substitution pattern. The symmetric stretching of the benzene ring is a particularly prominent feature. While the carbonyl stretch is visible, it is typically less intense than in the IR spectrum. The low-frequency region of the Raman spectrum can provide insights into the vibrational modes of the entire molecular skeleton and intermolecular interactions in the solid state.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 – 3100 | Medium |

| Aliphatic C-H Stretch (Azetidine) | IR, Raman | 2850 – 2970 | Medium |

| Amide C=O Stretch | IR | 1630 – 1660 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 – 1600 | Medium to Strong |

| C-N Stretch (Azetidine) | IR | 1200 – 1350 | Medium |

| C-Br Stretch | IR, Raman | 500 – 650 | Medium to Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the exact molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₁H₁₂BrNO. The presence of the bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. A primary fragmentation event would likely be the α-cleavage adjacent to the carbonyl group, leading to the formation of the 4-bromo-3-methylbenzoyl cation. Another characteristic fragmentation would involve the cleavage of the azetidine ring. The loss of ethene (C₂H₄) from the azetidine ring is a common pathway for such systems. The detailed fragmentation pattern helps to confirm the connectivity of the different structural units within the molecule. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₁₁H₁₂BrNO]⁺ | Molecular Ion | 269/271 |

| [C₈H₆BrO]⁺ | Cleavage of the N-C(O) bond | 213/215 |

| [C₈H₈Br]⁺ | Loss of CO from the benzoyl cation | 185/187 |

| [C₃H₆N]⁺ | Azetidinyl cation | 56 |

| [C₇H₆Br]⁺ | Bromotolyl cation | 170/172 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophores. For this compound, the primary chromophore is the substituted benzoyl system.

The benzene ring conjugated with the carbonyl group allows for π → π* and n → π* electronic transitions. The intense π → π* transitions, associated with the aromatic system, are expected to occur at shorter wavelengths, likely in the 200–280 nm range. The n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen, is typically weaker in intensity and occurs at longer wavelengths, potentially around 300–330 nm. The positions of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring (the bromo and methyl groups) and the solvent used for the analysis. researchgate.net Studying the spectrum in solvents of varying polarity can provide further insight into the nature of these electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~250 - 280 | Substituted Benzoyl Ring |

| n → π | ~300 - 330 | Carbonyl Group |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformational preferences in the crystal lattice. researchgate.net

Key structural features that would be elucidated include the planarity of the benzoyl group and the puckering of the four-membered azetidine ring. The azetidine ring is known to adopt a non-planar, puckered conformation to relieve ring strain, and crystallography can quantify the degree of this puckering. Furthermore, this technique reveals the packing of molecules in the crystal, identifying any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the solid-state properties of the compound. mdpi.comgrowingscience.com

Table 5: Expected Structural Parameters from X-ray Crystallography

| Parameter | Structural Feature | Expected Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | C-N (Azetidine) | ~1.47 Å |

| Bond Length | C-C (Azetidine) | ~1.54 Å |

| Bond Length | C-Br (Aromatic) | ~1.90 Å |

| Bond Angle | C-N-C (Azetidine) | ~90° |

| Torsion Angle | C-C-N-C(O) | Variable (describes orientation) |

Computational and Theoretical Chemistry Applications in Azetidine Research

Quantum Chemical Investigations (DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and energetics of molecules like 1-(4-Bromo-3-methylbenzoyl)azetidine. These methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

DFT, with functionals such as B3LYP, is widely employed for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can be used to optimize the molecular geometry, revealing key structural parameters such as bond lengths, bond angles, and the puckering of the azetidine (B1206935) ring. The planarity of the benzoyl group and its orientation relative to the azetidine ring are critical factors influencing the molecule's properties.

The electronic properties are often analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the title compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-3-methylphenyl ring, while the LUMO would likely be centered on the benzoyl group.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. In this compound, the carbonyl oxygen would be a region of high negative potential, while the hydrogen atoms and the area around the bromine atom might exhibit positive potential.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide more accurate results, albeit at a higher computational expense. These are often used to benchmark DFT results for smaller, related systems.

Below is an illustrative data table of electronic properties that could be calculated for this compound using DFT, based on typical values for similar aromatic amides.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity, stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| MESP Minimum | -0.05 a.u. (on Carbonyl O) | Nucleophilic site |

| MESP Maximum | +0.04 a.u. (on Azetidine H's) | Electrophilic sites |

Mechanistic Probing and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the identification of intermediates and the calculation of transition state (TS) structures and their associated activation energies. For N-acylazetidines, including this compound, reactivity is largely governed by the interplay between the ring strain of the four-membered azetidine ring and the electronic properties of the N-acyl group.

A key reaction of N-acylazetidines is their interaction with nucleophiles. For instance, the addition of organometallic reagents to the carbonyl carbon is a method for ketone synthesis. Computational studies can model this process to understand its chemoselectivity. DFT calculations can be used to map the potential energy surface of the reaction pathway. This involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Vibrational frequency calculations are crucial to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a faster reaction rate. For this compound, the electronic effects of the bromo and methyl substituents on the phenyl ring would influence the electrophilicity of the carbonyl carbon and thus the activation barrier for nucleophilic attack.

For example, in the reaction of an N-acylazetidine with a nucleophile (Nu-), the mechanism can be computationally explored:

Reactant Complex: Formation of a complex between the azetidine and the nucleophile.

Transition State: Locating the TS for the nucleophilic attack on the carbonyl carbon.

Tetrahedral Intermediate: Formation of a stable or quasi-stable intermediate.

Product Formation: Subsequent steps leading to the final product.

The calculated energies of these species provide a comprehensive understanding of the reaction's feasibility and kinetics.

Predictive Modeling of Reactivity and Selectivity in Azetidine Transformations

Building upon mechanistic insights, computational models can predict the reactivity and selectivity of chemical transformations involving azetidines. The reactivity of N-acylazetidines as acylating agents is influenced by the pyramidalization of the amide nitrogen and the inherent strain of the azetidine ring organic-chemistry.orgnih.gov. Computational models can quantify these effects.

Predictive models can also be used to understand regioselectivity and stereoselectivity. For reactions involving chiral azetidines or reagents, computational methods can predict which diastereomeric product will be favored by comparing the activation energies of the competing transition states. The energy difference between the diastereomeric transition states can be used to predict the diastereomeric ratio of the products.

Computational screening of different substrates, reagents, and catalysts is becoming increasingly common. By calculating the activation barriers for a series of related reactions, researchers can predict which combinations will be most effective, thereby guiding experimental efforts. For example, one could computationally screen a variety of nucleophiles to react with this compound to predict which would lead to the highest yield of the desired ketone product.

Conformational Landscape Exploration and Molecular Dynamics Simulations

Molecules are not static entities, and their dynamic behavior and conformational preferences are crucial to their function. The azetidine ring is not perfectly planar and can undergo a puckering motion. Furthermore, rotation around the N-C(O) single bond in N-acylazetidines leads to different conformers.

Exploring the conformational landscape can be achieved by systematically rotating dihedral angles (a potential energy surface scan) and calculating the energy of each conformation using quantum chemical methods. This helps to identify the low-energy conformers that are most likely to be populated at a given temperature.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time. MD simulations use a force field to describe the potential energy of the system, which allows for the simulation of larger systems and longer timescales than are feasible with quantum mechanics. An MD simulation of this compound, solvated in a box of water molecules, could reveal:

The preferred puckering conformation of the azetidine ring.

The dynamics of the rotation around the N-benzoyl bond.

The interaction of the molecule with the solvent, including the formation of hydrogen bonds.

The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and to identify persistent conformations. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Theoretical Spectroscopic Calculations and Experimental Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation of the computational model and for structural elucidation.

For this compound, theoretical Nuclear Magnetic Resonance (NMR) spectra are particularly useful. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is highly effective for calculating NMR chemical shifts (δ) and coupling constants (J). The calculated chemical shifts are then compared to experimental values. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Similarly, theoretical Infrared (IR) spectra can be calculated. The vibrational frequencies and their corresponding intensities are obtained from frequency calculations in DFT. These can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific vibrational modes of the molecule (e.g., C=O stretch, C-N stretch, aromatic C-H bends).

The following table provides an illustrative comparison of hypothetical experimental and calculated ¹H and ¹³C NMR chemical shifts for key atoms in this compound.

| Atom | Experimental δ (ppm) (Hypothetical) | Calculated δ (ppm) (Illustrative) |

| Azetidine CH₂ (α to N) | 4.1 | 4.0 |

| Azetidine CH₂ (β to N) | 2.4 | 2.3 |

| Aromatic CH (ortho to C=O) | 7.6 | 7.5 |

| Methyl C | 21.0 | 20.5 |

| Carbonyl C | 168.0 | 167.2 |

| C-Br | 120.0 | 119.5 |

This close agreement would serve to validate both the structural assignment and the computational methodology employed.

Synthetic Applications and Functional Diversification of Azetidine Scaffolds

Strategies for Post-Synthetic Functionalization of N-Acylazetidines

Post-synthetic functionalization allows for the diversification of a core molecular scaffold, enabling the creation of a library of related compounds from a common intermediate. N-acylazetidines are particularly amenable to such strategies due to the activation provided by the acyl group and the inherent strain of the four-membered ring.

One powerful strategy involves the chemoselective addition of organometallic reagents (e.g., organolithiums or Grignard reagents) to N-acylazetidines. This reaction proceeds through a stable tetrahedral intermediate to selectively produce ketones. nih.gov The stability of this intermediate prevents over-addition of the nucleophile, which is a common problem in reactions with other acylating agents. This method is characterized by its broad substrate scope and high selectivity for the ketone product. nih.gov

Direct functionalization of the azetidine (B1206935) ring itself represents another key approach. Advances in C(sp³)–H bond activation have enabled the direct arylation of azetidines, offering a novel way to forge carbon-carbon bonds on the saturated ring. rsc.org Furthermore, intramolecular ring-opening reactions of azetidines can be achieved under transition-metal-free conditions, providing access to complex molecular architectures. acs.org This contrasts with many methods that require Lewis or Brønsted acids to activate the azetidine ring for cleavage. acs.org Such strategies highlight the utility of the azetidine moiety as a reactive handle that can be manipulated to build molecular complexity.

| Functionalization Strategy | Reagents/Conditions | Product Type | Ref. |

| Chemoselective Acylation | Organolithium or Grignard Reagents | Ketones | nih.gov |

| C(sp³)–H Arylation | Transition Metal Catalysts | C-H Arylated Azetidines | rsc.org |

| Intramolecular Ring Opening | Base-mediated | Complex Heterocycles | acs.org |

Enantioselective Synthesis and Derivatization of Chiral Azetidines

The synthesis of enantiomerically pure azetidines is of great interest, as stereochemistry is crucial for the biological activity of many pharmaceutical compounds. acs.org Several catalytic asymmetric methods have been developed to access chiral azetidines, which can then be further derivatized.

Organocatalysis provides a metal-free approach for producing chiral azetidines. For instance, a high-yielding protocol involving the enantioselective α-chlorination of aldehydes has been developed to synthesize C2-functionalized azetidines from a common intermediate with high enantiomeric excess (84–92% ee). nih.gov This method is advantageous as it starts from simple aldehydes and allows for straightforward access to either enantiomer. nih.gov

Copper-catalyzed reactions are also prominent in the enantioselective synthesis of azetidines. A highly enantioselective [3+1]-cycloaddition between metallo-enolcarbenes and imido-sulfur ylides, catalyzed by a copper(I) complex with a chiral sabox ligand, yields chiral azetine-carboxylates. These can be stereoselectively hydrogenated to form tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov More recently, a copper-catalyzed enantioselective difunctionalization of azetines has been developed to install both boryl and allyl groups across the double bond, creating two new stereogenic centers with high efficiency. acs.org

The use of chiral auxiliaries is another established strategy. Inexpensive and readily available chiral tert-butanesulfinamides can be used to induce chirality in the synthesis of C2-substituted azetidines. acs.org This approach is scalable and produces diastereomers that are often separable by chromatography, yielding enantiopure azetidine products. acs.org Once synthesized, these protected chiral azetidines can undergo efficient deprotection and subsequent derivatization reactions, such as N-arylation or reductive amination, demonstrating their utility for medicinal chemistry applications. acs.org

| Method | Catalyst/Auxiliary | Key Features | Ref. |

| Organocatalysis | Chiral Amine Catalyst | Enantioselective α-chlorination of aldehydes | nih.gov |

| Copper Catalysis | Copper(I) with Chiral Ligand | Asymmetric [3+1]-cycloaddition or difunctionalization | nih.govacs.org |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective synthesis from 1,3-bis-electrophiles | acs.org |

Azetidine Derivatives as Precursors for Complex Heterocyclic Architectures

The ring strain inherent in azetidines makes them excellent precursors for constructing more complex, often larger, heterocyclic systems through ring-opening or ring-expansion reactions. rsc.orgresearchgate.net These transformations leverage the release of strain energy to drive the formation of new bonds and molecular frameworks.

Nucleophilic ring-opening is a common strategy. The azetidine ring can be activated, for example by converting it into a quaternary azetidinium salt, which then becomes highly susceptible to attack by various nucleophiles. nih.gov This approach has been elegantly applied to the synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives. In this method, an azetidine-fused benzodiazepine (B76468) intermediate is first synthesized via an intramolecular C–N coupling. Subsequent N-methylation activates the azetidine ring, which is then opened by nucleophiles like sodium azide (B81097) or potassium cyanide to install functional groups and yield the final seven-membered ring product. nih.gov

Unsaturated azetidines, known as azetines, also serve as valuable building blocks. The reactive π-bonds within the strained four-membered ring allow them to participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions. nih.gov These reactions provide access to a wide range of fused-polycyclic azetidine architectures, which would be challenging to synthesize through other means. nih.gov The ability to transform the relatively simple azetidine core into more elaborate heterocyclic structures underscores its importance as a versatile synthetic intermediate. rsc.orgresearchgate.net

Application of Azetidines in Polymerization and Material Science Research

Beyond their use in synthesizing small molecules, azetidines are valuable monomers for polymerization, leading to polyamines with important applications. rsc.orgutwente.nl The polymerization of azetidines typically proceeds through a cationic ring-opening polymerization (CROP) mechanism, initiated by a strong acid. utwente.nlacs.org This process opens the strained ring and allows for chain growth, forming polymers such as hyperbranched poly(trimethylenimine). utwente.nl However, controlling the polymerization can be challenging; studies have shown that the monomer is often rapidly consumed to form dimers and other oligomers before significant chain growth occurs, resembling a step-growth polymerization process. utwente.nlacs.org

Anionic ring-opening polymerization (AROP) of N-sulfonyl activated azetidines has also been explored as a route to produce linear polyimines. digitellinc.comnsf.gov The nature of the N-sulfonyl group can influence the polymerization kinetics and the structure of the resulting polymer, with some systems leading to linear chains while others result in branched structures due to chain transfer reactions. nsf.gov The resulting polyamines have applications in areas such as CO2 adsorption, antimicrobial coatings, and non-viral gene transfection. rsc.orgacs.org

In the field of material science, azetidines have been investigated for the development of energetic materials. chemrxiv.orgresearchgate.net The high ring strain contributes to a positive heat of formation, a desirable characteristic for energetic compounds. The most prominent example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a melt-castable explosive. researchgate.net Recent research has focused on using modern synthetic methods, such as the visible-light-mediated aza Paternò–Büchi reaction, to create novel, densely functionalized azetidines. chemrxiv.org This photochemical strategy allows for the scalable synthesis of tunable azetidine-based energetic materials with varying stereochemistry, leading to compounds with improved densities, detonation properties, and specific impulses compared to existing materials. chemrxiv.org

Medicinal Chemistry Research Perspectives: Mechanistic Role of Azetidine Scaffolds

Azetidines as Rigid Scaffolds in Rational Drug Design Approaches

The introduction of conformational constraints into a molecule is a cornerstone of rational drug design, aimed at improving binding affinity and selectivity for a biological target. enamine.net Azetidine (B1206935) rings serve as effective rigid scaffolds, offering a balance between structural stability and molecular rigidity that allows for the precise spatial orientation of appended functional groups. pharmablock.comenamine.net This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher affinity. enamine.net

The lack of molecular rigidity in many small organic molecules presents a significant challenge in drug discovery, particularly in fragment-based approaches. enamine.net By incorporating the strained four-membered ring, medicinal chemists can limit the conformational flexibility of a drug candidate. nih.govenamine.net This makes azetidine a "privileged scaffold," as it helps to fine-tune the pharmacological properties of the molecules that contain it. pharmablock.compharmablock.com The use of these building blocks has become more feasible as synthetic routes have advanced, overcoming previous difficulties associated with their synthesis. nih.govsciencedaily.com Consequently, azetidine scaffolds are increasingly utilized in the development of treatments for a range of conditions, including neurological diseases. sciencedaily.com

Influence of Azetidine Moiety on Pharmacophore Interactions and Molecular Recognition

The compact and rigid nature of the azetidine ring significantly influences how a molecule interacts with its biological target. The constrained geometry of the scaffold helps to position key pharmacophoric elements in an optimal arrangement for molecular recognition by a receptor's binding site. rsc.org This precise positioning is crucial for achieving high potency and selectivity.

A compelling example of this influence was demonstrated in the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org In a structure-activity relationship (SAR) study, researchers compared cyclic amino acid linkers. Replacing a five-membered proline ring with a four-membered azetidine-2-carboxamide (B111606) scaffold resulted in a more than four-fold increase in potency against STAT3 DNA-binding activity. nih.gov This enhancement suggests that the azetidine ring provides a superior geometric arrangement of the key interacting moieties, leading to more favorable binding interactions within the STAT3 protein. acs.org The ability of the azetidine scaffold to serve as a surrogate for natural amino acids further highlights its utility in peptidomimetics to enhance recognition by biological receptors. rsc.org

Elucidation of Molecular Mechanisms of Action for Azetidine-Containing Ligands

Understanding the precise molecular mechanism of action is critical for the development of any new therapeutic agent. For azetidine-containing compounds, various biophysical and biochemical techniques are employed to confirm their direct interaction with their intended targets.

In the case of the aforementioned azetidine-based STAT3 inhibitors, Isothermal Titration Calorimetry (ITC) was used to validate direct binding. nih.govacs.org ITC experiments measured the thermodynamic parameters of the interaction between the inhibitors and the STAT3 protein. The results showed that the azetidine inhibitors bind directly to STAT3 with high affinity, confirming their mechanism of action. nih.govacs.org Similarly, in the development of anticancer thiourea-azetidine hybrids, molecular docking studies were used to elucidate the binding mode with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net These studies revealed key interactions, such as the urea (B33335) linkage acting as a pharmacophore moiety interacting with crucial amino acid residues in the DFG motif of the receptor's active site. researchgate.net Such detailed mechanistic insights are invaluable for guiding further optimization of these ligands.

Table 1: Thermodynamic Binding Parameters for Azetidine-Based STAT3 Inhibitors

| Compound | Binding Affinity (K D ) | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) | Entropy Change (-TΔS) |

| Inhibitor 7g | 880 nM | -22.7 kJ/mol | -34.6 kJ/mol | -11.9 kJ/mol |

| Inhibitor 9k | 960 nM | -20.8 kJ/mol | -34.4 kJ/mol | -13.6 kJ/mol |

| Data sourced from ITC studies confirming direct, high-affinity binding of azetidine inhibitors to the STAT3 protein. nih.govacs.org |

In Silico Approaches to Structure-Activity Relationship (SAR) Studies in Azetidine-Based Compounds

In silico or computational methods are indispensable tools in modern medicinal chemistry for exploring the structure-activity relationships (SAR) of novel compounds. nih.gov These approaches allow for the rapid and efficient characterization of how structural modifications to a chemical series, such as one based on an azetidine scaffold, affect its biological activity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to build predictive models that guide the design of new, more potent analogues. nih.govresearchgate.net

For azetidine-based compounds, these computational studies have proven to be highly effective. In the design of thiourea-azetidine hybrids as potential VEGFR-2 inhibitors, molecular docking was performed to support experimental findings and understand the molecular interaction modes. researchgate.netresearchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated that most of the designed compounds possessed drug-like properties with low toxicity profiles. researchgate.net These computational analyses provide a rational framework for lead optimization, helping to prioritize synthetic efforts and efficiently explore the vast chemical space around the azetidine core. nih.gov

Future Research Trajectories and Innovations in 1 4 Bromo 3 Methylbenzoyl Azetidine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of N-acyl azetidines, including 1-(4-Bromo-3-methylbenzoyl)azetidine, often relies on the coupling of an acid chloride with azetidine (B1206935). This method typically involves stoichiometric activating agents and organic solvents, which can generate considerable chemical waste. Future research will prioritize the development of more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. ucl.ac.ukresearchgate.net

Key areas of innovation will include:

Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and sustainable alternative for amide bond formation. nih.gov Research into enzymes such as Candida antarctica lipase (B570770) B (CALB) could enable the direct coupling of 4-bromo-3-methylbenzoic acid with azetidine in green solvents like cyclopentyl methyl ether (CPME), minimizing the use of hazardous reagents and simplifying purification processes. nih.gov

Catalytic Amidation: Moving away from waste-generating stoichiometric coupling reagents, research will likely focus on developing catalytic direct amidation reactions. Boronic acid catalysts, for example, have shown promise in promoting the formation of amide bonds from carboxylic acids and amines with water as the only byproduct. sigmaaldrich.com

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to batch processing. nih.govacs.org The application of flow technology to the synthesis of this compound could allow for precise control over reaction parameters, improved heat transfer, and the safe handling of reactive intermediates at elevated temperatures, potentially leading to higher yields and purity. nih.govuniba.itenamine.net

| Methodology | Traditional Approach | Future Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Reagents | 4-bromo-3-methylbenzoyl chloride, stoichiometric base | 4-bromo-3-methylbenzoic acid, azetidine | Higher atom economy, avoids hazardous acid chlorides |

| Catalyst/Mediator | Stoichiometric coupling reagents (e.g., DCC, HATU) | Enzymatic (e.g., CALB) or Chemical (e.g., Boronic Acid) | Catalytic amounts reduce waste, milder reaction conditions |

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Green solvents (e.g., CPME, 2-MeTHF, water) | Reduced environmental impact and toxicity |

| Process | Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and process control nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Future research will increasingly employ advanced, non-invasive spectroscopic techniques for real-time, in-situ monitoring of the reaction progress.

Operando Spectroscopy: Techniques such as operando Infrared (IR) and Raman spectroscopy allow for the study of chemical reactions under actual operating conditions. wikipedia.orgnumberanalytics.comhidenanalytical.com By coupling a spectroscopic probe directly into the reaction vessel, researchers can simultaneously track the concentration of reactants, intermediates, and products while measuring catalytic activity. chemcatbio.orgornl.gov This provides invaluable data for mechanistic elucidation and process optimization.

Real-time Nuclear Magnetic Resonance (NMR): The advent of benchtop NMR spectrometers and specialized flow-NMR setups enables the continuous, online monitoring of reactions. news-medical.netrsc.org This approach can provide detailed structural information on transient intermediates that might be missed by other methods, offering a comprehensive kinetic profile of the synthesis of this compound. acs.orgnih.gov

| Technique | Information Gained | Application in Synthesis of this compound |

|---|---|---|

| Operando IR/Raman Spectroscopy | Vibrational modes of functional groups, catalyst surface species. numberanalytics.com | Monitoring the consumption of carboxylic acid and formation of the amide bond in real-time; studying catalyst behavior. |

| Real-time Flow NMR | Detailed structural information, quantification of all soluble species. news-medical.net | Unambiguous identification of reactants, intermediates, and products; precise kinetic analysis. |

| Mass Spectrometry (MS) | Molecular weight of reaction components. | Rapid confirmation of product formation and identification of byproducts. |

Synergistic Integration of Experimental and Computational Research

The integration of computational chemistry with experimental work is a powerful strategy for accelerating discovery and deepening mechanistic understanding. nih.govacs.org This synergy will be pivotal in advancing the chemistry of this compound.

Predictive Modeling: Computational models, particularly those based on Density Functional Theory (DFT), can predict the feasibility of synthetic routes before they are attempted in the lab. thescience.devmit.edu For azetidine synthesis, models can calculate transition state energies to determine which reactants are likely to be successful, saving significant experimental time and resources. bioquicknews.commit.eduacs.org

Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms, mapping out the entire energy profile of a reaction pathway. nih.gov This allows for the rational design of catalysts and the optimization of reaction conditions based on a fundamental understanding of the molecular interactions at play. acs.orgrsc.org For instance, DFT calculations can clarify the precise role of a catalyst in the amide bond formation step or predict the regioselectivity of subsequent functionalization reactions.

| Research Aspect | Experimental Approach (The "What") | Computational Approach (The "Why" and "How") | Synergistic Outcome |

|---|---|---|---|

| Reaction Design | Screening of catalysts, solvents, and conditions. | Modeling of reactant compatibility and transition state energies. thescience.devmit.edu | Rational, predictive selection of optimal reaction conditions. |

| Mechanism Study | Isolation of intermediates, kinetic studies via spectroscopy. | Calculation of reaction energy profiles, visualization of transition states. nih.gov | A complete and validated understanding of the reaction mechanism. |

| Property Analysis | Measurement of spectroscopic data (NMR, IR). | Prediction of spectroscopic signatures and molecular properties. | Accurate structural assignment and deeper electronic understanding. |

Exploration of Novel Reactivity Patterns for Azetidine Rings

The significant ring strain of the azetidine core (approx. 25 kcal/mol) makes it a versatile synthon for further chemical transformations. rsc.orgrsc.org Future research on this compound will undoubtedly focus on leveraging this inherent reactivity to create novel and complex molecular architectures.

Strain-Release Reactions: The controlled opening of the azetidine ring can provide access to a variety of highly functionalized acyclic amine derivatives. rsc.orgrsc.org Research could explore nucleophilic, electrophilic, or radical-mediated ring-opening reactions, using the strain as a thermodynamic driving force to forge new bonds and create molecular complexity that would be difficult to achieve otherwise. unife.itbris.ac.uknih.gov

Ring Functionalization: Beyond ring-opening, the direct functionalization of the azetidine ring itself is a major area for innovation. This includes developing methods for C-H activation at the C2 or C3 positions, allowing for the introduction of new substituents. rsc.org Furthermore, strategies involving lithiation of the ring followed by trapping with various electrophiles can provide a modular route to diverse azetidine derivatives. nih.gov

Ring Expansion and Rearrangements: The strained four-membered ring can be induced to undergo ring expansion to form larger, more complex heterocyclic systems like pyrrolidines or piperidines, which are also valuable scaffolds in medicinal chemistry. rsc.org

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Strain-Release Ring Opening | Nucleophilic attack at a ring carbon, leading to C-N bond cleavage. rsc.org | γ-Amino ketones or alcohols with diverse functional groups. |

| C-H Functionalization | Direct, catalyzed conversion of a C-H bond on the azetidine ring to a C-C or C-X bond. rsc.org | 2- or 3-substituted azetidine derivatives. |

| Ring Expansion | Rearrangement of the four-membered ring to a five- or six-membered ring. rsc.org | Substituted pyrrolidinones or piperidinones. |

| Photocatalytic Reactions | Using light to initiate radical-based transformations of the azetidine moiety. unife.it | Novel difunctionalized azetidines. |

Q & A

Q. What synthetic routes are available for preparing 1-(4-Bromo-3-methylbenzoyl)azetidine, and how do reaction conditions influence yield?

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.2 ppm, multiplet) and the benzoyl carbonyl carbon (δ ~165 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. A single-crystal X-ray structure resolves bond angles (e.g., azetidine ring puckering) and validates stereochemistry .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₁₂BrNO).

Q. What safety protocols are critical when handling brominated azetidine derivatives?

- Methodological Answer : Brominated compounds like this compound require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile intermediates.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Waste Disposal : Halogenated waste containers to prevent environmental release.

Advanced Research Questions

Q. How can enantioselective synthesis of azetidine derivatives be achieved, and what catalysts improve selectivity?

Q. What computational tools predict the pharmacokinetic properties of this compound, particularly blood-brain barrier (BBB) permeability?

- Methodological Answer : Use Molinspiration or SwissADME for logP (lipophilicity) and topological polar surface area (TPSA) calculations. Azetidine’s small ring size (TPSA ~9.2 Ų ) and moderate logP (~2.5) suggest BBB permeability. Molecular dynamics simulations (e.g., GROMACS ) model membrane penetration, while in vitro assays (e.g., PAMPA-BBB) validate predictions .

Q. How do competing reaction pathways (e.g., SN1 vs. SN2) influence the functionalization of the azetidine ring?

- Methodological Answer : The azetidine’s ring strain (~25 kcal/mol) favors ring-opening under SN2 conditions with strong nucleophiles (e.g., Grignard reagents). In contrast, SN1 mechanisms dominate in polar protic solvents (e.g., H₂O/EtOH), forming carbocation intermediates. Kinetic studies (e.g., rate vs. [Nu⁻]) and isotopic labeling (¹⁸O tracking) differentiate pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for azetidine derivatives?

- Methodological Answer : Discrepancies (e.g., bond length variations) arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility and Hirshfeld surface analysis (via CrystalExplorer) to compare intermolecular interactions in X-ray data .

Methodological Recommendations

- Synthetic Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .

- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures for high-quality crystals .

- Toxicity Screening : Employ Ames tests for mutagenicity and HepG2 cell viability assays early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.